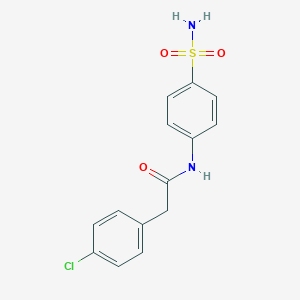![molecular formula C21H16ClN3O2 B245100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as BCI-121, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. In neurodegenerative disease research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for CK2, which allows for the study of the specific effects of CK2 inhibition. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide. One direction is the development of more potent CK2 inhibitors that may have greater therapeutic potential. Another direction is the study of the effects of CK2 inhibition in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 1H-benzimidazole-2-amine to form N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide. Finally, this compound is reacted with 3-bromoaniline to form the desired product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. In cancer research, CK2 has been shown to be overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects in animal models of these diseases. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.
Propiedades
Fórmula molecular |
C21H16ClN3O2 |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-1-4-11-19(16)27-13-20(26)23-15-7-5-6-14(12-15)21-24-17-9-2-3-10-18(17)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
Clave InChI |
MSHWZKMNYQFFJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)
![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)